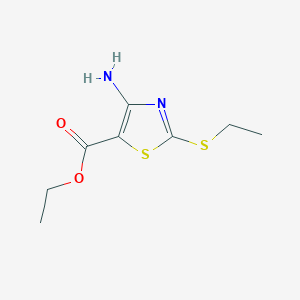
Ethyl 4-amino-2-(ethylsulfanyl)-1,3-thiazole-5-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-amino-2-(ethylsulfanyl)-1,3-thiazole-5-carboxylate is a chemical compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen within a five-membered ring structure. These compounds are of significant interest due to their diverse range of biological activities, including antitumor properties .
Synthesis Analysis
The synthesis of ethyl 4-amino-2-(ethylsulfanyl)-1,3-thiazole-5-carboxylate and its analogs involves various chemical reactions. For instance, ethyl 2-substituted-aminothiazole-4-carboxylate analogs have been synthesized and tested for antitumor activity . Another synthesis approach involves the cyclization of thioamide with 2-chloroacetoacetate to produce ethyl-2-(benzenepeptide-5-yl)-4-methyl-1,3-thiazole-5-carboxylate . Additionally, novel 2-amino-1,3-thiazole-5-carboxylates have been synthesized using ultrasonic and thermally mediated nucleophilic displacement reactions .
Molecular Structure Analysis
The molecular structure of thiazole derivatives is characterized by the presence of a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms. The structure of ethyl 2-amino-4-tert-butyl-1,3-thiazole-5-carboxylate, a related compound, has been determined, showing that the molecules associate via hydrogen-bonded dimers consisting of N—H⋯N interactions, with additional N—H⋯O interactions to the carboxylate O atoms .
Chemical Reactions Analysis
Thiazole derivatives undergo various chemical reactions. For example, ethyl 4-[1-(dimethylamino)-3-ethoxy-3-oxoprop-1-en-2-yl]-2-[(dimethylamino)methylideneamino]thiazole-5-carboxylate can be transformed with aromatic amines into 5-aryl substituted 2-aminothiazolo[5,4-c]pyridine-7-carboxylates . Additionally, the reaction of 5-aminomethyl-4-(1,2,3-thiadiazol-4-yl)furan-2-carboxylic acid ethyl ester with bases leads to intramolecular cyclization to form various cyclic compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of ethyl 4-amino-2-(ethylsulfanyl)-1,3-thiazole-5-carboxylate derivatives are influenced by their molecular structure. The presence of the thiazole ring and substituents such as the ethylsulfanyl group can affect properties like solubility, melting point, and reactivity. The specific properties of these compounds are often elucidated through spectroscopic methods such as IR, ^1H NMR, and MS spectra, which help in confirming the structures of the synthesized compounds .
科学的研究の応用
Molecular Structure Analysis
The molecular structure of compounds similar to Ethyl 4-amino-2-(ethylsulfanyl)-1,3-thiazole-5-carboxylate has been a subject of study. For instance, the structure of ethyl 2-amino-4-tert-butyl-1,3-thiazole-5-carboxylate was determined, highlighting its hydrogen-bonded R{_2^2}(8) dimer consisting of N—H⋯N interactions (Lynch & Mcclenaghan, 2004).
Synthetic Transformations
Ethyl 4-amino-2-(ethylsulfanyl)-1,3-thiazole-5-carboxylate and its derivatives have been utilized in various synthetic transformations. Albreht et al. (2009) demonstrated the transformation of similar compounds into 5-substituted 2-aminothiazolo[5,4-c]pyridine-7-carboxylates (Albreht, Uršič, Svete, & Stanovnik, 2009).
Chemical Synthesis Techniques
Innovative techniques in chemical synthesis involving compounds similar to Ethyl 4-amino-2-(ethylsulfanyl)-1,3-thiazole-5-carboxylate have been explored. For example, Baker & Williams (2003) synthesized novel 2-amino-1,3-thiazole-5-carboxylates using ultrasonic and thermally mediated aminolysis (Baker & Williams, 2003).
Medicinal Chemistry Applications
Although information related to drug use, dosage, and side effects is excluded, it is noteworthy that derivatives of Ethyl 4-amino-2-(ethylsulfanyl)-1,3-thiazole-5-carboxylate have been investigated in medicinal chemistry. For instance, Boy & Guernon (2005) explored the synthesis of 2-aminoethyl-5-carbethoxythiazoles utilizing a Michael-like addition strategy (Boy & Guernon, 2005).
Corrosion Inhibition
Ethyl-2-amino-4-methyl-1,3-thiazole-5-carboxylate, a closely related compound, has been studied for its corrosion inhibition efficiency, demonstrating its potential in protecting metals like AA6061 alloy in acidic environments (Raviprabha & Bhat, 2019).
特性
IUPAC Name |
ethyl 4-amino-2-ethylsulfanyl-1,3-thiazole-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2S2/c1-3-12-7(11)5-6(9)10-8(14-5)13-4-2/h3-4,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQFOVZZLGIBSET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)SCC)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-amino-2-(ethylsulfanyl)-1,3-thiazole-5-carboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

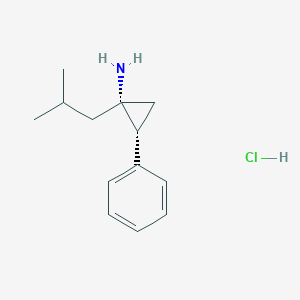
![(4-((4-Chlorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)(pyridin-2-yl)methanone](/img/structure/B2539986.png)
![(E)-{[2-(cyclohexylsulfanyl)-5-nitrophenyl]methylidene}amino 4-chlorobenzoate](/img/structure/B2539988.png)
![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide hydrochloride](/img/structure/B2539989.png)
![(2-Phenylimidazo[1,2-a]pyridin-3-yl)methanamine](/img/structure/B2539991.png)
![2-{[(2-oxo-1,3-benzothiazol-3(2H)-yl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid](/img/structure/B2539993.png)
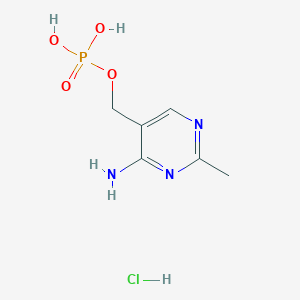
![N-(2-chlorobenzyl)-2-[(5-oxo-4-propyl-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio]acetamide](/img/structure/B2539996.png)
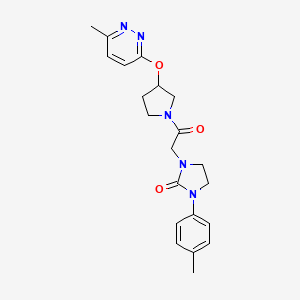
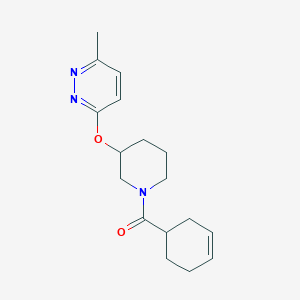

![2-[(4-Benzylpiperidin-1-yl)methyl]-3,4-dihydroquinazolin-4-one](/img/structure/B2540000.png)
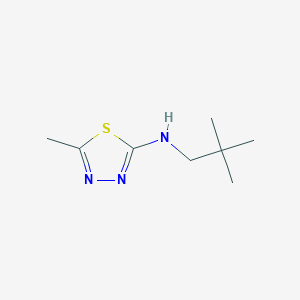
![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)oxalamide](/img/structure/B2540006.png)